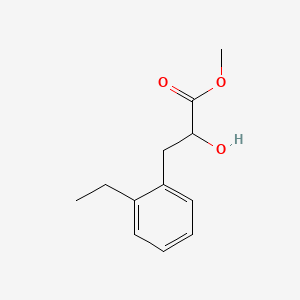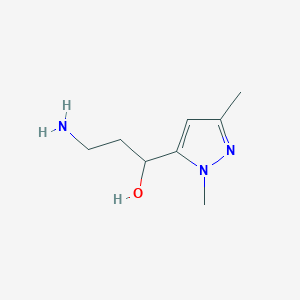![molecular formula C13H26N2 B15315656 (2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine](/img/structure/B15315656.png)
(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine is a chemical compound with the molecular formula C13H26N2 and a molecular weight of 210.36 g/mol . This compound features a unique spiro structure, which is characterized by a bicyclic system where two rings are connected through a single atom. The azaspiro structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine typically involves the formation of the spiro structure followed by the introduction of the amine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spiro structure. This is followed by the alkylation of the resulting spiro compound to introduce the ethyl and methylamine groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its unique spiro structure.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-ol: A similar compound with an ethanol group instead of the methylamine group.
Spiro[5.5]undecane derivatives: Compounds with similar spiro structures but different functional groups.
Uniqueness
(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine is unique due to its specific combination of the spiro structure and the ethyl and methylamine groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H26N2 |
|---|---|
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
2-(3-azaspiro[5.5]undecan-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C13H26N2/c1-14-9-12-15-10-7-13(8-11-15)5-3-2-4-6-13/h14H,2-12H2,1H3 |
Clave InChI |
GYFCJSPVZGGJRQ-UHFFFAOYSA-N |
SMILES canónico |
CNCCN1CCC2(CCCCC2)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B15315573.png)
![(3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15315578.png)

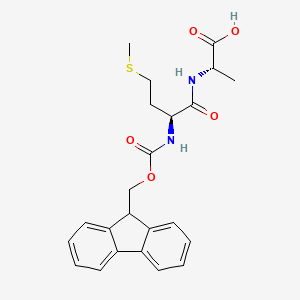
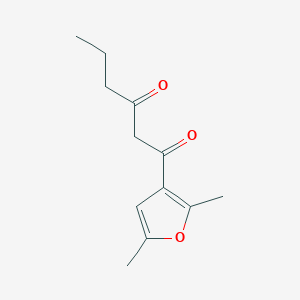

![(3S)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B15315614.png)
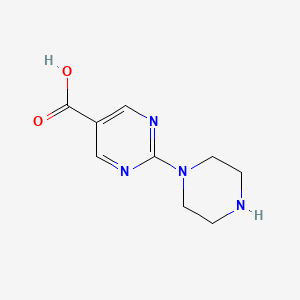
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans](/img/structure/B15315633.png)

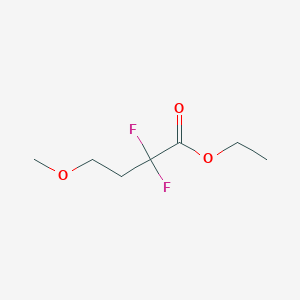
![Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate](/img/structure/B15315648.png)
